molecular formula C10H10N2S2 B1354254 Cyanomethyl methyl(phenyl)carbamodithioate CAS No. 76926-16-4

Cyanomethyl methyl(phenyl)carbamodithioate

Cat. No.: B1354254
CAS No.: 76926-16-4
M. Wt: 222.3 g/mol
InChI Key: FYACMHCOSCVNHO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyanomethyl methyl(phenyl)carbamodithioate plays a significant role in biochemical reactions as a RAFT agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate controlled radical polymerization. The compound’s interaction with these biomolecules is primarily through reversible addition-fragmentation chain transfer, which allows for precise control over polymer chain growth . This interaction is crucial for the synthesis of well-defined polymers with specific molecular weights and architectures.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, which can lead to changes in gene expression and metabolic activity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through reversible addition-fragmentation chain transfer. This mechanism allows the compound to act as a chain transfer agent, facilitating the controlled growth of polymer chains . The compound’s ability to bind to specific biomolecules and modulate their activity is crucial for its function as a RAFT agent. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with minimal degradation over time . Prolonged exposure to certain environmental conditions may lead to the compound’s degradation, affecting its efficacy and cellular impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and therapeutic potential in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic activity within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biomedical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in various applications.

Properties

IUPAC Name

cyanomethyl N-methyl-N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACMHCOSCVNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337818
Record name Cyanomethyl N-methyl-N-phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76926-16-4
Record name Cyanomethyl N-methyl-N-phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76926-16-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cyanomethyl methyl(phenyl)carbamodithioate enable controlled radical polymerization of vinyl chloride, and what are the advantages?

A1: this compound functions as a highly effective RAFT (Reversible Addition–Fragmentation Chain Transfer) agent in the controlled radical polymerization of vinyl chloride [, ]. The molecule achieves this control through a reversible chain transfer mechanism, allowing for predictable molecular weight growth and significantly narrower polydispersity (PDI) compared to traditional radical polymerization methods [, ]. This control is particularly significant for vinyl chloride polymerization, which has historically been challenging to control.

Q2: How does the concentration of this compound impact the properties of the resulting poly(vinyl acetate) during polymerization?

A2: Research indicates that higher concentrations of this compound lead to enhanced control over the molecular weight properties of the synthesized poly(vinyl acetate) []. While achieving precise control over molecular weight during suspension polymerization, especially in the creation of PVAc particles, remains challenging, the use of this RAFT agent shows promise []. Further research is needed to optimize conditions and fully exploit the potential of this approach.

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